Cas no 91229-91-3 ((S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester)

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester structure
91229-91-3 structure
商品名:(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
CAS番号:91229-91-3
MF:C14H23NO5
メガワット:285.336124658585
MDL:MFCD03094770
CID:61485
PubChem ID:354334547

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 化学的及び物理的性質

名前と識別子

    • (S)-Di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
    • tert-Butyl N-(tert-Butoxycarbonyl)-L-pyroglutamate
    • (S)-N-ALPHA-T-BUTYLOXYCARBONYL-PYROGLUTAMIC ACID T-BUTYL ESTER
    • (S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester
    • (S)-N-Boc-2-Pyrrolidone-5-carboxylic acid tert-butyl ester
    • Boc-Pyr-OtBu
    • ditert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
    • (2S)-di-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
    • (S)-di-tert-butyl 5-oxopyrrolidine-1,2
    • (S)-N-Boc-pyroglutamic acid tert-butyl ester
    • (S)-tert-butyl-N-tert-butyloxycarbonylpyroglutamic acid
    • <i>N<
    • tert-butyl (2S)-(1-tert-butoxycarbonyl)-5-oxo-pyrrolidine-2-carboxylate
    • N-Boc-L-pyroglutamic Acid tert-Butyl Ester
    • N-(tert-Butoxycarbonyl)-L-pyroglutamic Acid tert-Butyl Ester
    • tert-Butyl N-Boc-L-pyroglutamate
    • Di-tert-butyl (S)-5-Oxopyrrolidine-1,2-dicarboxylate
    • (S)-5-Oxopyrrolidine-1,2-dicarboxylate Di-tert-butyl Ester
    • 1,2-Bis(1,1-dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate (ACI)
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (2S)- (9CI)
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester, (S)- (ZCI)
    • (2S)-1-(tert-Butoxycarbonyl)-5-oxopyrrolidine-2-carboxylic acid tert-butyl ester
    • N-tert-Butoxycarbonylpyroglutamic acid tert-butyl ester
    • tert-Butyl N-(tert-butoxycarbonyl)pyroglutamate
    • 1,2-di-tert-butyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate
    • CS-0046809
    • SCHEMBL713924
    • tert-butyl N-tert-butoxycarbonyl-pyroglutamate
    • (S)-5-oxo-pyrrolidine-1,2-dicarboxylic acid di-tert-butyl ester
    • GS-3393
    • (S)-N-Boc-2-Pyrrolidone-5-carboxylic acidtert-butyl ester
    • t-butyl N-boc-pyroglutamate
    • Boc-Py
    • 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, bis(1,1-dimethylethyl) ester,(2S)-
    • 10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
    • INVKHBRFFCQICU-VIFPVBQESA-N
    • (S)-tert-Butyl N-tert-butoxycarbonylpyroglutamate
    • tert-butyl N-tert-butoxycarbonylpyroglutamate
    • J-502510
    • B5216
    • 91229-91-3
    • MFCD03094770
    • AKOS015841393
    • di-tert-butyl (2s)-5-oxopyrrolidine-1,2-dicarboxylate
    • DTXSID60456327
    • doi:10.14272/INVKHBRFFCQICU-VIFPVBQESA-N.1
    • (S)-Di-tert-butyl5-oxopyrrolidine-1,2-dicarboxylate
    • Boc-L-pyroglutamic acid tert-butyl ester
    • MDL: MFCD03094770
    • インチ: 1S/C14H23NO5/c1-13(2,3)19-11(17)9-7-8-10(16)15(9)12(18)20-14(4,5)6/h9H,7-8H2,1-6H3/t9-/m0/s1
    • InChIKey: INVKHBRFFCQICU-VIFPVBQESA-N
    • ほほえんだ: C([C@@H]1CCC(=O)N1C(=O)OC(C)(C)C)(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 285.157623g/mol
  • ひょうめんでんか: 0
  • XLogP3: 1.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 5
  • どういたいしつりょう: 285.157623g/mol
  • 単一同位体質量: 285.157623g/mol
  • 水素結合トポロジー分子極性表面積: 72.9Ų
  • 重原子数: 20
  • 複雑さ: 416
  • 同位体原子数: 0
  • 原子立体中心数の決定: 1
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Solid
  • 密度みつど: 1.102
  • ゆうかいてん: 55.0 to 59.0 deg-C
  • ふってん: 390.7±35.0 °C at 760 mmHg
  • フラッシュポイント: 190.1±25.9 °C
  • 屈折率: 1.485
  • PSA: 72.91000
  • LogP: 2.19210
  • ひせんこうど: -33.8°--34.2° (c = 0.9, CHCl3)

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester セキュリティ情報

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 税関データ

  • 税関コード:2933790090
  • 税関データ:

    中国税関コード:

    2933790090

    概要:

    2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 価格詳細 >>

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(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium
1.2 Reagents: 4-(Dimethylamino)pyridine
リファレンス
A novel post SPPS thioesterification
Nagaike, Fumihiro; et al, Peptide Science, 2006, 42, 165-168

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  5 min, 0 °C; 30 min, 0 °C; 48 h, rt
リファレンス
Discovery of a novel class of potent and orally bioavailable sphingosine 1-phosphate receptor 1 antagonists
Ibrahim, Mohamed A.; et al, Journal of Medicinal Chemistry, 2012, 55(3), 1368-1381

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
リファレンス
Amino acid synthesis using (L)-pyroglutamic acid as a chiral starting material
Baldwin, Jack E.; et al, Tetrahedron, 1989, 45(23), 7459-68

ごうせいかいろ 4

はんのうじょうけん
リファレンス
Synthesis of 1,2-Dithiolane Analogues of Leucine for Potential Use in Peptide Chemistry
Morera, Enrico; et al, Organic Letters, 2002, 4(7), 1139-1142

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
リファレンス
A new synthetic equivalent of the glutamic acid γ-anion and its application to the synthesis of S-(+)-γ-carboxyglutamic acid
Attwood, Michael R.; et al, Tetrahedron Letters, 1990, 31(2), 283-4

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide ,  4-(Dimethylamino)pyridine
2.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
リファレンス
A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids
Yoshifuji, Shigeyuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: 1,4-Dioxane ,  Water ;  -78 °C → rt; 6 d, rt
2.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 10 min, rt
2.2 rt; 3 d, rt
2.3 Reagents: Water
リファレンス
Crotonase Catalysis Enables Flexible Production of Functionalized Prolines and Carbapenams
Hamed, Refaat B.; et al, Journal of the American Chemical Society, 2012, 134(1), 471-479

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Diisopropylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate
リファレンス
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  30 min, rt
リファレンス
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
リファレンス
The oxidation of alcohols by modified oxochromium(VI)-amine reagents
Luzzio, Frederick A., Organic Reactions (Hoboken, 1998, 53,

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate ,  Water ;  8 h, rt
1.2 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt → 0 °C; 30 min, 0 °C; 2 h, rt
リファレンス
A unified strategy targeting the thiodiketopiperazine mycotoxins exserohilone, gliotoxin, the epicoccins, the epicorazines, rostratin A and aranotin
Gross, Ulrike; et al, Chemistry - A European Journal, 2010, 16(38), 11624-11631

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium dioxide Solvents: Ethyl acetate ,  Water
リファレンス
A novel synthesis of L-pyroglutamic acid derivatives from L-proline: utility of N-protecting groups for ruthenium tetroxide oxidation of cyclic α-amino acids
Yoshifuji, Shigeyuki; et al, Chemical & Pharmaceutical Bulletin, 1986, 34(9), 3873-8

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate ;  3 h, rt
リファレンス
Reductive decarboxylation of bicyclic prolinic systems. A new approach to the enantioselective synthesis of the Geissman-Waiss lactone. X-ray structure determination of a key lactone intermediate
Ambrosio, Joao Carlos L.; et al, Journal of the Brazilian Chemical Society, 2003, 14(1), 27-38

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
1.2 Reagents: Triethylamine ,  4-(Dimethylamino)pyridine Solvents: Acetonitrile
リファレンス
Hetero-Diels-Alder and pyroglutamate approaches to (2S,4R)-2-methylamino-5-hydroxy-4-methylpentanoic acid
Tarver, James E.; et al, Tetrahedron, 2004, 60(45), 10277-10284

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium periodate ,  Ruthenium trichloride Solvents: Ethyl acetate
リファレンス
Synthesis of alexine-like compounds from chiral five-membered endocyclic enecarbamates
Valle, Marcelo Siqueira; et al, Tetrahedron Letters, 2008, 49(12), 1957-1960

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Perchloric acid Solvents: tert-Butyl acetate ,  Water ;  8 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
1.3 Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  30 min, 0 °C; 2 h, rt
リファレンス
Stereoselective synthesis of the epicoccin core
Gross, Ulrike; et al, Organic Letters, 2009, 11(20), 4740-4742

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Pyridine Solvents: Ethyl acetate ;  15 h, 35 °C; 35 °C → 20 °C
1.2 Catalysts: 4-(Dimethylamino)pyridine ;  24 h, rt
1.3 Solvents: Water ;  rt
リファレンス
Asymmetric synthesis of 2-azabicyclo[3.1.0]hexane-3-carboxylic acid
Fu, Xinghua; et al, Youji Huaxue, 2014, 34(8), 1616-1622

ごうせいかいろ 18

はんのうじょうけん
リファレンス
Stereospecific synthesis of (2S,4R)-[5,5,5-2H3]leucine
August, Ryan A.; et al, Journal of the Chemical Society, 1996, (6), 507-14

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Raw materials

(S)-N-Boc-2-pyrrolidone-5-carboxylic acid t-butyl ester Preparation Products

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